Aminomethyl(1-naphthyl) ketone

Vue d'ensemble

Description

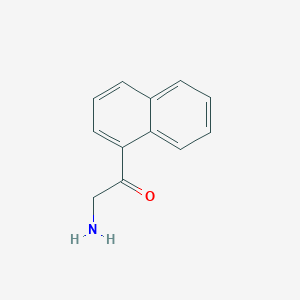

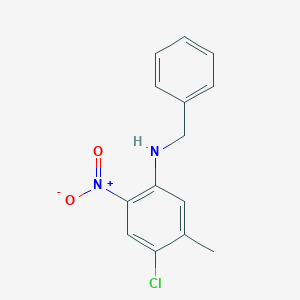

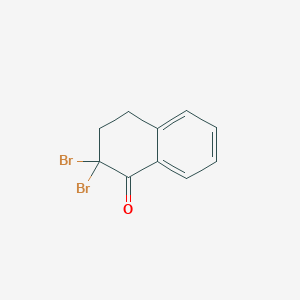

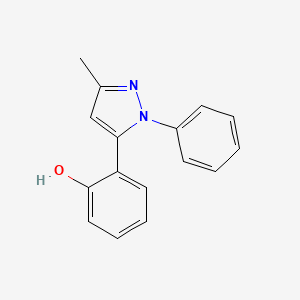

Aminomethyl(1-naphthyl) ketone, also known as 1-(Aminomethyl)naphthalene or 1-Naphthalenemethylamine, is an organic compound with the molecular formula C₁₀H₇CH₂NH₂ . It serves as a building block in organic synthesis, contributing to the production of dyes, pigments, and pharmaceuticals . The compound’s structure consists of a naphthalene ring with an aminomethyl group attached to it.

Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is the enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines . This reaction was achieved through a cooperative catalysis involving rhodium and chiral phosphoric acid. The dual hydrogen bonding between the chiral phosphoric acid catalyst and distinct active intermediates played a crucial role in achieving efficient electrophile-based enantiocontrol. The resulting chiral α-amino-β-hydroxyketones exhibit high efficiency and enantioselectivity .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core (1-naphthyl) with an appended aminomethyl group (NH₂) at one of the carbon positions. The compound’s molar mass is approximately 157.21 g/mol .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including Mannich-type transformations. These reactions lead to the formation of α-amino carbonyl compounds, which serve as versatile synthetic building blocks for natural products and biologically active molecules. Strategies involving nucleophile-based enantioselective activation or chiral Lewis acid activation have been explored .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Asymmetric Reduction of Ketones

Aminomethyl(1-naphthyl) ketone derivatives have been utilized in the asymmetric reduction of prochiral ketones. Research by Santhi and Rao (2000) demonstrated the use of 1-naphthyl derivatives in generating oxazaborolidines, which were then applied as catalysts in the asymmetric reduction process (Santhi & Rao, 2000).

Spectral Studies and Substituent Effects

The study of substituent effects on the spectral properties of 1-naphthyl ketones was conducted by Vanangamudi et al. (2016). Their work involved synthesizing various substituted styryl 2-hydroxy-1-naphthyl ketones and analyzing their IR and NMR spectra, providing insights into the effects of different substituents (Vanangamudi et al., 2016).

Biomimetic Synthesis

Huai (2006) explored a biomimetic synthesis method for α-naphthyl cyclo-(hexyl) ketone, providing a new approach for synthesizing such compounds. This method involved using a benzoimidazolium salt as a tetrahydrofolate coenzyme model (Huai, 2006).

Enantioselective Electrocarboxylation

Chen et al. (2014) investigated the enantioselective electrocarboxylation of aromatic ketones, including 1-naphthyl ketone derivatives, using atmospheric pressure CO2. This study highlights the potential application of these compounds in synthesizing optically active acids (Chen et al., 2014).

Catalytic Applications in Organic Synthesis

Research by Nishinaka et al. (2001) and Asao et al. (2005) delved into the catalytic applications of 1-naphthyl ketone derivatives in organic synthesis. These studies explored the coupling of naphthols and aldehydes with alkynes, demonstrating the utility of these compounds in the synthesis of complex organic molecules (Nishinaka et al., 2001), (Asao et al., 2005).

Chiral Modification in Catalysis

Marinas et al. (2004) demonstrated the use of 1-naphthyl derivatives in modifying platinum catalysts for the enantioselective hydrogenation of activated ketones. This represents a significant contribution to the field of asymmetric catalysis (Marinas et al., 2004).

Synthesis of Naphthyl Ketone Derivatives

Several studies focused on the synthesis of various naphthyl ketone derivatives and their applications. For instance, Lauterbach et al. (2013) and Paradisi et al. (2012) explored novel methods for synthesizing these compounds, contributing to the diversity of available naphthyl ketones for various applications (Lauterbach et al., 2013), (Paradisi et al., 2012).

Environmental and Green Chemistry Applications

Hameed (2015) and Gai et al. (2018) explored the applications of naphthyl ketone derivatives in environmental chemistry and green synthesis. These studies highlight the role of these compounds in developing eco-friendly and sustainable chemical processes (Hameed, 2015), (Gai et al., 2018).

Propriétés

IUPAC Name |

2-amino-1-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBKBAFLJNPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)